molecular formula C8H14Cl2N2 B2878779 3-(Aminomethyl)-5-methylaniline dihydrochloride CAS No. 1909306-46-2

3-(Aminomethyl)-5-methylaniline dihydrochloride

Cat. No. B2878779
M. Wt: 209.11
InChI Key: IBTWNWNUDNEULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray diffraction can be used to determine the structure .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on the synthesis and reactivity of compounds related to "3-(Aminomethyl)-5-methylaniline dihydrochloride" has been pivotal in developing oral drugs for multiple sclerosis treatment. For instance, the study by Jansson et al. (2006) discusses the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, emphasizing the high-yielding aminolysis reaction crucial for its formation. This work underscores the importance of understanding chemical reactions and mechanisms in drug development Jansson et al., 2006.

Enantioselective Reactions

Research by Talma et al. (1985) explores the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions of activated carbonyl compounds. This study showcases the potential of using specific chemical structures for achieving high enantioselectivity in chemical reactions, relevant for synthesizing optically active pharmaceuticals Talma et al., 1985.

Blocking of Amino Groups

Dixon and Perham (1968) investigated the reversible blocking of amino groups using dimethylmaleic anhydride, offering insights into modifying protein functionalities and interactions. This research has implications for protein chemistry and engineering, providing methods for altering protein properties without permanent modifications Dixon & Perham, 1968.

Photovoltaic Applications

A study by Zeyada et al. (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights the application of such compounds in organic–inorganic photodiode fabrication. This research points to the potential of "3-(Aminomethyl)-5-methylaniline dihydrochloride" related compounds in developing new materials for energy conversion and storage devices Zeyada et al., 2016.

Antioxidant and Molecular Docking Studies

Sudhana et al. (2019) conducted synthesis, biological evaluation, and molecular docking studies of novel dihydropyridine analogs as potent antioxidants. This work showcases the chemical's potential in addressing oxidative stress-related diseases through its antioxidant properties and the importance of molecular docking studies in drug discovery Sudhana & Pradeepkiran Jangampalli Adi, 2019.

Safety And Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could include potential applications of the compound, areas of research interest, and possible modifications to its structure to enhance its properties .

properties

IUPAC Name

3-(aminomethyl)-5-methylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-2-7(5-9)4-8(10)3-6;;/h2-4H,5,9-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTWNWNUDNEULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-methylaniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.